Home > Products > Screening Compounds P86254 > conopeptide Y-PI1
conopeptide Y-PI1 -

conopeptide Y-PI1

Catalog Number: EVT-10920966
CAS Number:
Molecular Formula: C203H282N50O42
Molecular Weight: 4095 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Conopeptide Y-PI1 is typically isolated from the venom of cone snails, which are marine gastropods found in tropical and subtropical waters. The venom contains a rich array of peptides that serve various ecological functions, including predation and defense. The specific cone snail species from which Y-PI1 is derived has not been explicitly detailed in the available literature, but it is common for conopeptides to be sourced from various Conus species.

Classification

Conopeptides are classified based on their structure and the specific ion channels or receptors they target. Y-PI1 belongs to the α-conotoxin family, characterized by their ability to inhibit nicotinic acetylcholine receptors (nAChRs). The classification is further refined by the disulfide bond connectivity pattern, which influences the peptide's stability and biological function.

Synthesis Analysis

Methods

The synthesis of conopeptides like Y-PI1 can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise assembly of amino acids into a peptide chain, followed by oxidation to form disulfide bonds that stabilize the structure.

Technical Details

In SPPS, protected amino acids are sequentially added to a solid support. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The folding process often involves oxidative conditions to facilitate disulfide bond formation, which is critical for the functional conformation of conopeptides. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptides.

Molecular Structure Analysis

Structure

The molecular structure of conopeptide Y-PI1 features a characteristic arrangement of cysteine residues that form disulfide bonds, contributing to its three-dimensional conformation. This structure is crucial for its interaction with target receptors.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving conopeptides like Y-PI1 include oxidative folding to form disulfide bonds. This process is essential for achieving the biologically active conformation. Additionally, interactions with target receptors involve non-covalent binding reactions that can modulate receptor activity.

Technical Details

Oxidative folding typically involves incubating linear peptide precursors in an oxidizing environment, which promotes the formation of disulfide bonds. Analytical techniques such as HPLC and NMR are used to monitor these reactions and ensure proper folding.

Mechanism of Action

Process

Conopeptide Y-PI1 exerts its biological effects primarily through its action on nicotinic acetylcholine receptors. By binding to these receptors, it can inhibit neurotransmission, leading to various physiological effects.

Data

Electrophysiological studies demonstrate that α-conotoxins can selectively inhibit specific nAChR subtypes, affecting synaptic transmission and neuronal excitability. The precise mechanism may involve competitive inhibition or allosteric modulation depending on the receptor subtype targeted by Y-PI1.

Physical and Chemical Properties Analysis

Physical Properties

Conopeptides like Y-PI1 are typically soluble in aqueous solutions but may vary in stability based on their amino acid composition and structural characteristics.

Chemical Properties

Y-PI1's stability is influenced by its disulfide bonds, which protect against proteolytic degradation. The peptide's pH stability range and thermal stability are also important considerations for its potential applications.

Relevant Data or Analyses

Studies on similar conopeptides indicate that they maintain structural integrity over a range of pH levels and temperatures, making them suitable candidates for therapeutic applications.

Applications

Scientific Uses

Conopeptide Y-PI1 has potential applications in pharmacology due to its ability to modulate ion channel activity. Research into its effects on pain pathways suggests that it could be developed as a novel analgesic agent. Additionally, its unique mechanism of action makes it a valuable tool for studying nAChR function and developing targeted therapies for neurological disorders.

Introduction to Conopeptide Y-PI1

Biological Origin and Evolutionary Significance in Conus Species Venom Systems

Conopeptide Y-PI1 is biosynthesized in the venom ducts of Conus species, a genus of predatory marine snails that deploy complex venoms for prey capture and defense. These venoms represent remarkable examples of evolutionary adaptation, where venom composition diversifies in response to ecological pressures such as prey type (e.g., fish, worms, mollusks) and habitat. Intraspecific venom variability is pronounced, as evidenced by studies of Conus purpurascens revealing distinct venom profiles among 27 specimens, each containing hundreds of unique conopeptides acting synergistically to target neural pathways. This plasticity expands the functional repertoire of venom components and enhances their utility for probing neuronal targets. The evolutionary significance of conopeptides like Y-PI1 lies in their role as highly specialized molecular instruments shaped by natural selection to disrupt specific physiological processes in prey organisms, thereby accelerating the development of novel neuropharmacological tools [1] [5].

Table 1: Evolutionary Drivers of Conopeptide Diversity in Conus Venoms

Evolutionary FactorImpact on ConopeptidesExample from Y-PI1 Context
Prey specializationDivergence in molecular targetingFish-hunting species evolve distinct "cabal" profiles
Intraspecific variationHundreds of unique peptides per specimen543 conopeptides identified across C. purpurascens specimens
Venom plasticityContext-dependent expressionDefensive vs. predatory venom profiles
HypermodificationFunctional diversificationBase peptides with multiple "toxiforms"

Taxonomic Classification Within Conopeptide Superfamilies and Gene Clusters

Y-PI1 belongs to the Y-superfamily of conopeptides, classified according to conserved signal peptide sequences in their precursor genes. This superfamily designation is part of a systematic framework grouping conopeptides into >40 gene superfamilies (e.g., A, M, O, T, Y) based on nucleotide and amino acid sequence conservation in the signal region. Transcriptomic analyses of venom ducts, such as those performed for Conus quercinus, reveal that each species expresses conopeptides from multiple superfamilies simultaneously. Within the Y-superfamily, conopeptides are further categorized into subfamilies based on cysteine frameworks, disulfide connectivity, and pharmacological targets. The Y-PI1 precursor gene likely resides within a cluster of evolutionarily related genes in the snail’s genome, a characteristic genomic organization enabling rapid diversification through gene duplication, recombination, and positive selection. This complex hierarchical classification—superfamily → family → subfamily—reflects both shared evolutionary ancestry and functional specialization [2] [5].

Nomenclature and Structural Classification Frameworks

The standardized nomenclature "Y-PI1" systematically conveys critical information about this conopeptide:

  • "Y": Indicates membership in the Y-superfamily, defined by specific signal peptide motifs.
  • "P": Specifies the pharmacological target family (e.g., "P" for potassium channel inhibitor).
  • "I": Denotes the cysteine framework pattern (e.g., framework I: CC-C-C).
  • "1": Identifies it as the first described member of this subgroup.

Structurally, Y-PI1 is classified according to its cysteine framework—a signature arrangement of cysteine residues that dictates disulfide bond formation and tertiary structure. For Y-superfamily peptides, this typically involves 4–6 cysteines forming 2–3 disulfide bonds that stabilize bioactive conformations essential for target specificity. The framework designation (e.g., XIV for C-C-C-C patterns) complements the gene superfamily classification, providing a dual-axis system for categorizing conopeptides. This framework-driven classification is critical for predicting structural and functional properties, as evidenced by the discovery of novel frameworks like CC-C-C-C-C-C-CC-C-C-C-C-C in Conus quercinus, which expand known structural diversity [2] [3].

Table 2: Structural Classification Parameters for Conopeptide Y-PI1

Classification AxisDescriptionComparative Examples
Gene SuperfamilySignal sequence homologyY-superfamily (shared signal motif)
Cysteine FrameworkCysteine residue spacingFramework XIV (C-C-C-C) in α1-conotoxins
Disulfide ConnectivityBond pairing patternsC1–C3, C2–C4 in framework XIV
Post-Translational ModificationsChemical alterationsHydroxylation, amidation, glycosylation

The integration of genomic, transcriptomic, and proteomic data—as demonstrated in top-down proteogenomic approaches analyzing injected venoms—enables precise conopeptide identification and classification. This multi-level characterization positions Y-PI1 within a structured biochemical and evolutionary context essential for elucidating its neuropharmacological potential [1] [3] [5].

Properties

Product Name

conopeptide Y-PI1

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C203H282N50O42

Molecular Weight

4095 g/mol

InChI

InChI=1S/C203H282N50O42/c1-16-113(11)165(192(288)229-143(44-31-85-222-203(214)215)174(270)247-161(198(294)295)102-128-61-77-138(263)78-62-128)248-188(284)156(99-125-55-71-135(260)72-56-125)239-185(281)155(98-124-53-69-134(259)70-54-124)244-193(289)166(114(12)17-2)249-191(287)163-46-33-87-253(163)196(292)159(101-127-59-75-137(262)76-60-127)245-173(269)141(42-29-83-220-201(210)211)227-186(282)158(103-129-105-216-107-223-129)241-176(272)145(88-109(3)4)231-181(277)150(93-119-36-23-19-24-37-119)235-172(268)142(43-30-84-221-202(212)213)230-194(290)167(116(14)254)250-187(283)148(91-112(9)10)233-183(279)152(96-122-49-65-132(257)66-50-122)236-171(267)140(41-28-82-219-200(208)209)226-179(275)151(95-121-47-63-131(256)64-48-121)238-177(273)147(90-111(7)8)243-195(291)168(117(15)255)251-189(285)157(100-126-57-73-136(261)74-58-126)240-184(280)153(97-123-51-67-133(258)68-52-123)237-175(271)144(79-80-164(205)264)228-180(276)154(94-120-38-25-20-26-39-120)242-190(286)162-45-32-86-252(162)197(293)160(104-130-106-217-108-224-130)246-178(274)146(89-110(5)6)232-182(278)149(92-118-34-21-18-22-35-118)234-170(266)139(225-169(265)115(13)204)40-27-81-218-199(206)207/h18-26,34-39,47-78,105-117,139-163,165-168,254-263H,16-17,27-33,40-46,79-104,204H2,1-15H3,(H2,205,264)(H,216,223)(H,217,224)(H,225,265)(H,226,275)(H,227,282)(H,228,276)(H,229,288)(H,230,290)(H,231,277)(H,232,278)(H,233,279)(H,234,266)(H,235,268)(H,236,267)(H,237,271)(H,238,273)(H,239,281)(H,240,280)(H,241,272)(H,242,286)(H,243,291)(H,244,289)(H,245,269)(H,246,274)(H,247,270)(H,248,284)(H,249,287)(H,250,283)(H,251,285)(H,294,295)(H4,206,207,218)(H4,208,209,219)(H4,210,211,220)(H4,212,213,221)(H4,214,215,222)/t113-,114-,115-,116+,117+,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,165-,166-,167-,168-/m0/s1

InChI Key

MNFKIRAJURGUGP-CWBJURCASA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.